(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid
Description
(S)-2-Amino-6-ethoxy-4,6-dioxohexanoic acid is a chiral, non-proteinogenic amino acid derivative featuring a 4,6-dioxohexanoic acid backbone with an ethoxy group at position 6 and an amino group at position 2. Its stereospecific (S)-configuration at the α-carbon distinguishes it from related compounds and influences its biochemical interactions. This compound is structurally related to intermediates in microbial aromatic degradation pathways and enzymatic carboligation products, suggesting roles in metabolic engineering or synthetic biology applications .
Properties
IUPAC Name |
(2S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-2-14-7(11)4-5(10)3-6(9)8(12)13/h6H,2-4,9H2,1H3,(H,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHZUMPALRCJGB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the ethoxy group through an esterification reaction. The keto groups are then introduced via oxidation reactions. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides and strong bases are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto or carboxyl groups, while reduction typically results in hydroxyl derivatives.
Scientific Research Applications
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxy and keto groups play a crucial role in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key structural analogs of (S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid, emphasizing differences in functional groups, stereochemistry, and biological relevance.
Functional Group Variations
Stereochemical and Reactivity Differences
- Stereospecificity in Carboligation: E. coli E1o generates (R)-6-ethoxy-5-hydroxy-4,6-dioxohexanoic acid with glyoxylate/ethylglyoxylate, whereas (S)-enantiomers dominate with methylglyoxal or 2-oxohexanoic acid substrates . The (S)-configuration in the target compound may confer distinct substrate specificity in enzymatic reactions.
- Tautomerization and Stability: Compounds lacking amino groups (e.g., 6-methoxy-4,6-dioxohexanoic acid) undergo spontaneous tautomerization in aqueous solutions, forming enolic intermediates . The amino group in the target compound may stabilize the keto form or alter tautomeric equilibria.
Biological Activity
(S)-2-amino-6-ethoxy-4,6-dioxohexanoic acid is a unique alpha-amino acid characterized by its hexanoic acid backbone, an amino group at the second position, an ethoxy group at the sixth position, and two keto groups at the fourth and sixth positions. This structural configuration contributes to its potential biological activity and therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 203.19 g/mol.
The biological activity of this compound is influenced by its structural features, which may affect its interactions with various biological targets. The presence of both keto and amino groups allows for potential participation in enzyme-catalyzed reactions and binding to receptors or enzymes involved in metabolic pathways.
Potential Therapeutic Applications:
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, which may extend to this compound.
- Neuroprotective Effects: Analogous compounds have been investigated for their roles in neuroprotection, potentially indicating similar effects for this compound.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets. Initial findings indicate a binding affinity that could be leveraged in drug design:
| Compound | Binding Affinity | Biological Target |
|---|---|---|
| This compound | TBD | Potential receptor or enzyme target |
| 2-Amino-6-oxohexanoic acid | Moderate | Metabolic enzymes |
| 4-Amino-5-methylhexanoic acid | High | Neurotransmitter systems |
Case Study 1: Antimicrobial Properties
In a study examining the antimicrobial properties of structurally similar compounds, it was found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While specific data on this compound is still pending, its structural similarities suggest potential efficacy against similar microbial strains.
Synthesis and Environmental Impact
The synthesis of this compound can be achieved through various methods that emphasize yield and purity. Each synthetic route presents different environmental impacts:
| Synthesis Method | Yield | Purity | Environmental Impact |
|---|---|---|---|
| Method A | High | High | Low |
| Method B | Moderate | Moderate | Moderate |
| Method C | Low | High | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
